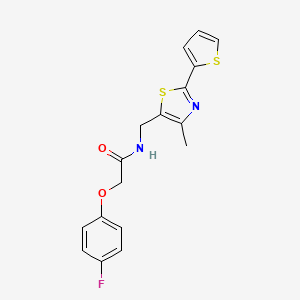

![molecular formula C9H6O4S B2420199 Acide benzo[b]thiophène-5-carboxylique 1,1-dioxyde CAS No. 226259-47-8](/img/structure/B2420199.png)

Acide benzo[b]thiophène-5-carboxylique 1,1-dioxyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

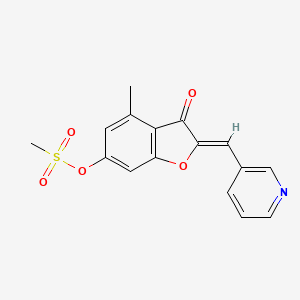

Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide: is an organosulfur compound with the molecular formula C9H6O4S . It is a derivative of benzo[b]thiophene, characterized by the presence of a carboxylic acid group at the 5-position and a sulfone group at the 1,1-position.

Applications De Recherche Scientifique

Biology and Medicine: The compound’s derivatives have shown promise in pharmaceutical research, particularly in the development of drugs with antifungal and anticancer properties .

Industry: In materials science, benzo[b]thiophene derivatives are explored for their electronic properties, making them candidates for use in organic semiconductors and other advanced materials .

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo reactions with arylboronic acids via c–h activation, followed by pd (ii)-catalyzed arylation . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Result of Action

It’s known that the compound can undergo oxidative cross-coupling with arylboronic acids . This suggests that the compound might induce changes in the target molecules, potentially leading to various cellular effects.

Action Environment

The action, efficacy, and stability of Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide can be influenced by various environmental factors. For instance, it’s known that thiophene 1,1-dioxide can easily undergo desulfonylative transformation to afford a dimer even at temperatures less than 40°C . This suggests that temperature and other environmental conditions could affect the stability and action of the compound.

Analyse Biochimique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Aryne Reaction with Alkynyl Sulfides: One efficient method for synthesizing benzo[b]thiophene derivatives involves the reaction of aryne intermediates with alkynyl sulfides.

Electrochemical Synthesis: Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes at room temperature.

Industrial Production Methods: While specific industrial production methods for benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide are not widely documented, the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: m-CPBA, BF3·Et2O

Reduction: Specific reagents not widely reported

Substitution: Aryne intermediates, alkynyl sulfides

Major Products Formed:

Oxidation: Formation of sulfone derivatives

Substitution: Formation of multisubstituted benzothiophene derivatives

Comparaison Avec Des Composés Similaires

Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-, 1,1-dioxide: This compound shares a similar structure but differs in the hydrogenation state of the thiophene ring.

Benzo[b]thiophene-2-carboxylic acid: Another derivative with a carboxylic acid group at a different position.

Uniqueness: Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide is unique due to the presence of both a carboxylic acid group and a sulfone group, which confer distinct chemical properties and reactivity.

Propriétés

IUPAC Name |

1,1-dioxo-1-benzothiophene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBAZFOFYZODKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2(=O)=O)C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

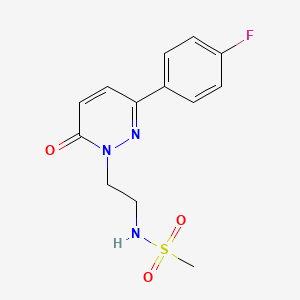

![1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2420116.png)

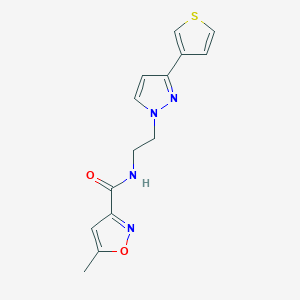

amine](/img/structure/B2420120.png)

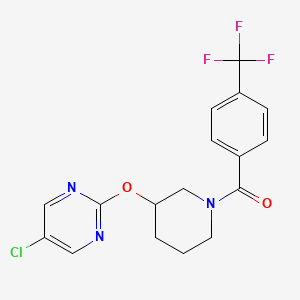

![4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2420124.png)

![1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2420131.png)

![N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2420132.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2420136.png)

![1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2420137.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2420138.png)